Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester
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Overview
Description
Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester is a complex organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a nitrophenyl group, a phenylpropyl group, and an ethyl ester group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The ester group can undergo hydrolysis, releasing the active components that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 4-nitrophenyl ester
- Acetic acid, p-nitrophenyl ester
- Ethyl 2-(4-nitrophenylthio)acetate
Uniqueness
Compared to similar compounds, acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester has a more complex structure, which may confer unique chemical and biological properties. Its combination of nitrophenyl, phenylpropyl, and ethyl ester groups makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
55483-99-3 |
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Molecular Formula |
C19H19NO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]sulfanylacetate |
InChI |
InChI=1S/C19H19NO5S/c1-2-25-19(22)13-26-18(12-17(21)14-6-4-3-5-7-14)15-8-10-16(11-9-15)20(23)24/h3-11,18H,2,12-13H2,1H3 |
InChI Key |
BCKXSXNRBLATFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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